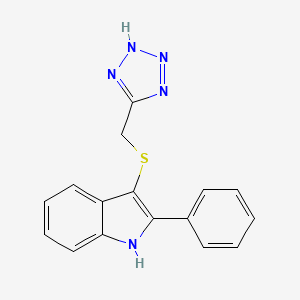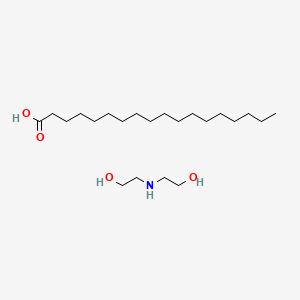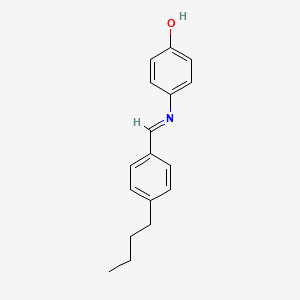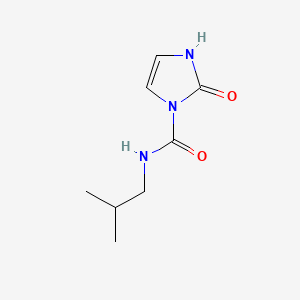
zinc;nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc nonanoate, also known as zinc pelargonate, is a zinc salt of nonanoic acid. It is a member of the zinc carboxylates family, which are commonly referred to as metallic soaps. These compounds are of significant commercial and scientific interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc nonanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with nonanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C9H19COOH→Zn(C9H19COO)2+H2O
Industrial Production Methods
Industrial production of zinc nonanoate often involves the direct reaction of zinc oxide with nonanoic acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc nonanoate undergoes various chemical reactions, including:
Oxidation: Zinc nonanoate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal.
Substitution: Zinc nonanoate can participate in substitution reactions where the nonanoate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving zinc nonanoate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from reactions involving zinc nonanoate include zinc oxide, zinc metal, and substituted zinc compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
Zinc nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of colloidal semiconductor nanocrystals and other advanced materials.
Biology: Zinc nonanoate is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used as an additive in paints, varnishes, and lacquers, as well as in the production of various industrial materials
Mécanisme D'action
The mechanism of action of zinc nonanoate involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from zinc nonanoate can act as cofactors for various enzymes, influencing their activity and function. Additionally, zinc nonanoate can interact with cell membranes and other cellular components, affecting cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc nonanoate include other zinc carboxylates such as zinc octanoate, zinc decanoate, zinc stearate, and zinc palmitate. These compounds share similar chemical structures and properties but differ in the length of the carbon chain in the carboxylate group .
Uniqueness of Zinc Nonanoate
Zinc nonanoate is unique due to its specific chain length, which imparts distinct physicochemical properties compared to other zinc carboxylates. Its solubility, reactivity, and applications can vary based on the carbon chain length, making it suitable for specific applications where other zinc carboxylates may not be as effective .
Propriétés
Numéro CAS |
7640-78-0 |
|---|---|
Formule moléculaire |
C18H34O4Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;nonanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
PVLBCXWFQZZIGP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Zn+2] |
Numéros CAS associés |
112-05-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


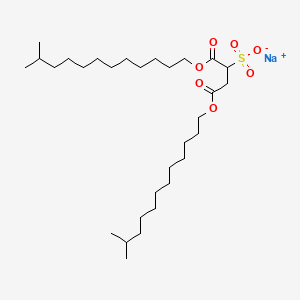
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
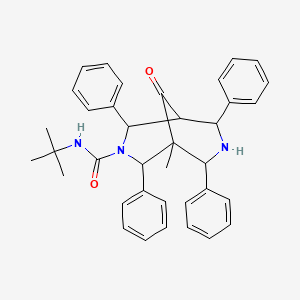
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
